![molecular formula C22H17Cl2N7 B11113477 6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11113477.png)
6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichlorobenzaldehyde 1-(4,6-Dianilino-1,3,5-Triazin-2-yl)hydrazone is an organic compound that combines the structural elements of 2,6-dichlorobenzaldehyde and 1,3,5-triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzaldehyde 1-(4,6-Dianilino-1,3,5-Triazin-2-yl)hydrazone typically involves the reaction of 2,6-dichlorobenzaldehyde with 4,6-dianilino-1,3,5-triazine in the presence of a hydrazone-forming reagent. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzaldehyde 1-(4,6-Dianilino-1,3,5-Triazin-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 2,6-dichlorobenzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms in the benzaldehyde moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include 2,6-dichlorobenzoic acid (from oxidation), 2,6-dichlorobenzyl alcohol (from reduction), and various substituted benzaldehyde derivatives (from substitution reactions) .
Scientific Research Applications
2,6-Dichlorobenzaldehyde 1-(4,6-Dianilino-1,3,5-Triazin-2-yl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzaldehyde 1-(4,6-Dianilino-1,3,5-Triazine-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar in structure but with chlorine atoms at different positions.
2,6-Difluorobenzaldehyde: Fluorine atoms instead of chlorine.
2,6-Dichlorobenzyl alcohol: The aldehyde group is reduced to an alcohol.
Uniqueness
2,6-Dichlorobenzaldehyde 1-(4,6-Dianilino-1,3,5-Triazin-2-yl)hydrazone is unique due to its combination of the 2,6-dichlorobenzaldehyde and 1,3,5-triazine moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17Cl2N7 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H17Cl2N7/c23-18-12-7-13-19(24)17(18)14-25-31-22-29-20(26-15-8-3-1-4-9-15)28-21(30-22)27-16-10-5-2-6-11-16/h1-14H,(H3,26,27,28,29,30,31)/b25-14+ |
InChI Key |
QFFRFQCMOJIKEC-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC=C3Cl)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B11113402.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide](/img/structure/B11113416.png)
![N-[4-(propan-2-yl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11113420.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B11113421.png)
![N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11113430.png)
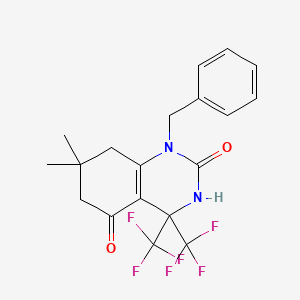
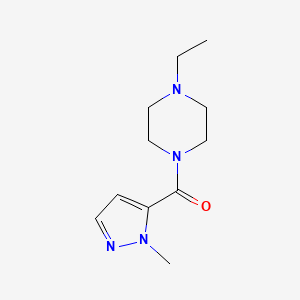
![3-(3-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11113449.png)
![5-[(2-Methoxybenzyl)amino]-5-oxopentanoic acid](/img/structure/B11113457.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B11113458.png)
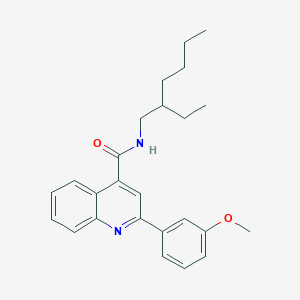
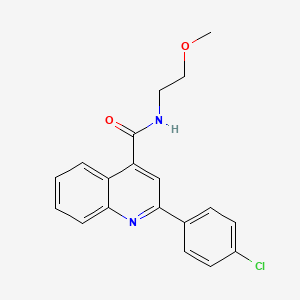
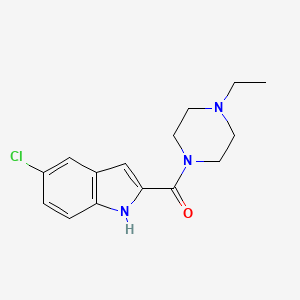
![3-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B11113469.png)
